N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate

Beschreibung

The exact mass of the compound Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKNPSDEURGZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451023 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207915-99-9, 94790-35-9 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly abbreviated as TCFH, is a highly efficient coupling reagent in organic synthesis, particularly esteemed for its role in amide bond formation and peptide synthesis.[1][2] This technical guide provides an in-depth overview of TCFH, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its primary applications.

Core Chemical Properties and Specifications

TCFH is a white crystalline solid that acts as an electrophilic amidine reagent.[3] It is utilized to activate carboxylic acids for reaction with a variety of nucleophiles.[3]

| Property | Value | Reference |

| Molecular Formula | C5H12ClF6N2P | [3] |

| Molecular Weight | 280.58 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 100–101 °C | [3] |

| CAS Number | 207915-99-9 | |

| Purity (typical) | >99.0% by HPLC | [2] |

Synthesis of this compound (TCFH)

The synthesis of TCFH is typically achieved through the reaction of tetramethylurea with a chlorinating agent like oxalyl chloride, followed by a salt metathesis reaction with potassium hexafluorophosphate (KPF6).

Experimental Protocol: Synthesis of TCFH

Materials:

-

Tetramethylurea

-

Oxalyl chloride (20% solution in toluene)

-

Toluene

-

Anhydrous diethyl ether

-

Dichloromethane

-

Potassium hexafluorophosphate (KPF6)

-

Water

-

Magnesium sulfate (MgSO4)

Procedure: [1]

-

A 20% solution of oxalyl chloride in toluene is added dropwise under dry conditions to a solution of tetramethylurea in toluene.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the intermediate salt.

-

The precipitate is filtered and washed with anhydrous diethyl ether.

-

The highly hygroscopic material is immediately dissolved in dichloromethane.

-

A saturated solution of KPF6 in water is added to the dichloromethane solution with continuous stirring for 10-15 minutes.

-

The organic phase is separated, washed with water, and dried over MgSO4.

-

The solvent is removed under reduced pressure to yield TCFH.

Mechanism of Action in Amide Bond Formation

TCFH's primary function is to activate carboxylic acids, rendering them more susceptible to nucleophilic attack by amines to form amide bonds. The mechanism can proceed through different reactive intermediates depending on the base used.

-

With a weakly Lewis basic amine (e.g., DIPEA): TCFH reacts with the carboxylic acid to form an acid chloride or anhydride as the active acylating agent.[3]

-

With a strongly Lewis basic amine (e.g., N-methylimidazole, NMI): TCFH and NMI react with the carboxylic acid to generate a highly reactive N-acyl imidazolium ion in situ.[3][4] This intermediate is a potent acylating agent that readily reacts with amines.[4] The use of NMI is particularly advantageous as it minimizes epimerization of stereogenic centers.[3]

Logical Workflow for TCFH-Mediated Amide Bond Formation

Caption: General mechanism of TCFH-mediated amide bond formation.

Applications in Organic Synthesis

TCFH is a versatile reagent with applications extending beyond standard peptide synthesis to include the formation of esters, thioesters, and other complex organic molecules.[2]

Amide Bond Formation and Peptide Synthesis

TCFH is particularly effective in forming amide bonds, even with sterically hindered or electronically deactivated amino acids, which are often challenging for other coupling reagents.[2] The combination of TCFH with N-methylimidazole (NMI) has been shown to be a robust system for challenging amide bond formations, providing high yields and minimizing racemization.[4]

Materials:

-

Carboxylic acid (e.g., 2-furoic acid)

-

Amine (e.g., substituted piperazine)

-

Acetonitrile

-

N-methylimidazole (NMI)

-

TCFH

-

Water

Procedure:

-

In a vial, combine the carboxylic acid (1.0 eq), amine (1.0 eq), acetonitrile, and N-methylimidazole (2.1 eq).

-

Add TCFH (1.1 eq) in a single portion and stir the reaction at room temperature.

-

After 30-60 minutes, add water to the reaction mixture.

-

Cool the mixture in an ice bath for 10 minutes to induce crystallization.

-

Isolate the white crystalline product by suction filtration and air-dry.

| Carboxylic Acid | Amine | Base | Solvent | Time (min) | Yield (%) | Reference |

| 2-Furoic Acid | 1-Boc-piperazine | NMI | Acetonitrile | 30 | 95 | [5] |

| 2-Furoic Acid | 1-(2-pyridyl)piperazine | NMI | Acetonitrile | 60 | 92 | [5] |

| Z-Gly-Phe-OH | H-Val-OMe | NMI | Acetonitrile | <30 | 92 | [4] |

| Fmoc-Aib-OH | H-Aib-OMe | NMI | Acetonitrile | <30 | 92 | [4] |

Esterification and Thioesterification

TCFH, in combination with a base like pyridine or NMI, can be used for the efficient synthesis of esters and thioesters.[6] This method provides a non-corrosive alternative to traditional methods that use acid chlorides.[6]

Materials:

-

Carboxylic acid

-

Alcohol

-

Dichloromethane (DCM)

-

Pyridine

-

TCFH

Procedure:

-

To a solution of the carboxylic acid and alcohol in dichloromethane, add pyridine.

-

Add TCFH and stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the ester product by column chromatography.

| Carboxylic Acid | Alcohol | Base | Solvent | Yield (%) | Reference |

| (S)-2-Phenylpropionic acid | Benzyl alcohol | Pyridine | DCM | >95 | [6] |

| (S)-2-Phenylpropionic acid | Isopropanol | Pyridine | DCM | 90 | [6] |

Experimental Workflow for Synthesis Applications

Caption: Synthetic pathways utilizing TCFH for various functional group transformations.

Safety and Handling

TCFH should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[3] It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[3] The major by-product of reactions using TCFH is tetramethylurea, which has known teratogenic activity in some animal species.[3]

Conclusion

This compound (TCFH) is a powerful and versatile coupling reagent with significant applications in organic synthesis, particularly in the formation of amide and ester bonds. Its ability to efficiently couple challenging substrates with high yields and minimal side reactions makes it an invaluable tool for researchers and professionals in drug development and chemical synthesis. The combination of TCFH with N-methylimidazole represents a particularly robust system for the synthesis of complex peptides and other amide-containing molecules. Proper handling and understanding of its reactivity are key to leveraging its full potential in the laboratory.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. nbinno.com [nbinno.com]

- 3. TCFH - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]

An In-depth Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly abbreviated as TCFH, is a versatile and efficient electrophilic amidine reagent.[1] It is widely utilized in organic synthesis, particularly for the activation of carboxylic acids to facilitate reactions with a variety of nucleophiles.[1] This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role in amide bond formation and peptide synthesis.

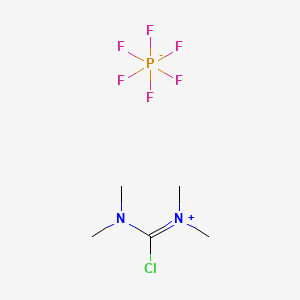

Structure and Identification

TCFH is a salt consisting of a tetramethylchloroformamidinium cation and a hexafluorophosphate anion. The cationic portion is characterized by a central carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen and a chlorine atom. Each nitrogen atom is further substituted with two methyl groups.

| Identifier | Value |

| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate[1][2] |

| Other Names | TCFH, Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate[1] |

| CAS Number | 94790-35-9[1][3] |

| Chemical Formula | C5H12ClF6N2P[1][4] |

| Molecular Weight | 280.58 g/mol [1][3][4] |

| SMILES | CN(C)C(Cl)=--INVALID-LINK--C.F--INVALID-LINK--(F)(F)(F)F[1] |

| InChI Key | CUKNPSDEURGZCO-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

TCFH is a white crystalline solid that is stable under recommended storage conditions.[1] Its solubility in polar organic solvents facilitates its use in a wide range of reaction environments.[6]

| Property | Value |

| Appearance | White crystalline solid[1] |

| Melting Point | 100–101 °C (212–214 °F)[1] |

| Storage Temperature | 2-8°C[3][5] |

| Solubility | Soluble in common organic solvents like acetonitrile and water.[1][6] |

Reactivity and Applications

The primary application of TCFH is as a coupling reagent in the formation of amide bonds, a critical step in peptide synthesis and the development of active pharmaceutical ingredients (APIs).[1][4] It functions by activating carboxylic acids, making them more susceptible to nucleophilic attack by amines.

Mechanism of Action: The reactivity of TCFH is centered around the electrophilic carbon atom of the formamidinium cation. In the presence of a carboxylic acid and a base, TCFH facilitates the formation of a highly reactive intermediate, which then readily reacts with an amine to form the desired amide. The nature of this intermediate is dependent on the base employed.[1]

-

With Weakly Lewis Basic Amines (e.g., DIPEA): The reaction proceeds through the formation of an acid chloride or anhydride as the active acylating agent.[1]

-

With Strongly Lewis Basic Amines (e.g., N-methylimidazole, NMI): The in situ formation of a highly reactive N-acyl imidazolium ion (NAI) occurs.[1][7] These intermediates are particularly effective for reactions with hindered or electron-deficient amines.[1]

Other Applications: Beyond amide synthesis, TCFH is a valuable reagent for:

-

Esterification and Thioesterification: Activating carboxylic acids for reaction with alcohols and thiols.[1]

-

Ketone Synthesis: Facilitating the reaction of carboxylic acids with carbon nucleophiles.[1]

-

Bioconjugation: Linking molecules to biomolecules, a key process in drug development and diagnostics.[8]

-

Precursor for Other Reagents: TCFH is a starting material for the synthesis of other widely used uronium and guanidinium salt coupling reagents, such as HATU, HCTU, HOTU, and TFFH.[1][9]

Experimental Protocols

Synthesis of this compound (TCFH): A common laboratory-scale synthesis involves the reaction of tetramethylurea with oxalyl chloride, followed by an anion exchange with potassium hexafluorophosphate (KPF6).[10]

-

Step 1: Formation of the Chloroformamidinium Chloride Salt: A solution of oxalyl chloride in a suitable solvent (e.g., toluene) is added dropwise to a solution of tetramethylurea in the same solvent under anhydrous conditions. The reaction mixture is typically refluxed for a period (e.g., 2 hours). Upon cooling and addition of a non-polar solvent like diethyl ether, the hygroscopic chloroformamidinium chloride salt precipitates.[10]

-

Step 2: Anion Exchange: The crude salt is filtered, washed with anhydrous ether, and immediately dissolved in a solvent like dichloromethane. A saturated aqueous solution of potassium hexafluorophosphate is then added with vigorous stirring. The organic phase, containing the desired TCFH, is separated, washed with water, dried over a drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the final product.[10]

General Protocol for Amide Bond Formation: The following is a representative procedure for coupling a carboxylic acid and an amine using TCFH.

-

Reaction Setup: To a solution of the carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere, add the amine (1-1.2 equivalents), a base such as DIPEA or NMI (2-3 equivalents), and finally TCFH (1-1.2 equivalents).

-

Reaction Conditions: The reaction is typically stirred at room temperature. Reaction progress can be monitored by standard techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried, filtered, and concentrated in vacuo. The crude product is purified by an appropriate method, such as column chromatography or recrystallization.

Example Yield: The synthesis of N-(4-cyanophenyl)-2-methyl-2-phenylpropanamide using TCFH and NMI has been reported with a 93% yield.[4]

Safety and Handling

TCFH is a potent eye irritant, and appropriate personal protective equipment, including safety goggles, should be worn during handling.[1] While it does not cause significant skin irritation, prolonged contact should be avoided.[1] A notable byproduct of reactions involving TCFH is tetramethylurea, which has shown teratogenic activity in some laboratory animal studies, necessitating careful handling and disposal of reaction waste.[1]

| Hazard Statement | Description |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

Conclusion

This compound (TCFH) is a powerful and versatile coupling reagent with significant applications in organic and medicinal chemistry. Its ability to efficiently activate carboxylic acids under mild conditions, coupled with the tunable reactivity based on the choice of base, makes it an invaluable tool for the synthesis of amides, esters, and other important functional groups. Its role as a precursor to other key coupling reagents further underscores its importance in the field. Proper understanding of its properties, reactivity, and safety precautions allows researchers and drug development professionals to effectively leverage TCFH in their synthetic endeavors.

References

- 1. TCFH - Wikipedia [en.wikipedia.org]

- 2. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | C5H12ClF6N2P | CID 10989639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | 94790-35-9 | FC41882 [biosynth.com]

- 4. This compound | 207915-99-9 | Benchchem [benchchem.com]

- 5. クロロ-N,N,N′,N′-テトラメチルホルムアミジニウム ヘキサフルオロホスファート ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Green ketone synthesis with TCFH–NMI - American Chemical Society [acs.digitellinc.com]

- 8. N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate_TargetMol [targetmol.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

Foreword: Beyond the Acronym Soup – A Rational Approach to Coupling Reagent Selection

An In-Depth Technical Guide to TCFH: Mechanism and Application in Modern Amide Bond Synthesis

In the landscape of modern synthetic chemistry, the formation of the amide bond remains a cornerstone transformation, critical to pharmaceutical development, peptide synthesis, and materials science. The synthetic chemist is faced with a veritable alphabet soup of coupling reagents—HATU, HBTU, BOP, EDAC, and countless others—each with its own set of advantages and liabilities. The challenge, therefore, is not a lack of options, but the rational selection of the right tool for the job. This guide moves beyond a simple catalog of reagents to provide a deep, mechanistic understanding of N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH), a reagent that offers a unique combination of high reactivity, operational simplicity, and a favorable safety profile. Our focus will be on the causality behind its efficacy, empowering the researcher to not only apply TCFH but to innovate with it.

TCFH: A Molecular Profile and Strategic Overview

TCFH is a stable, crystalline solid that belongs to the formamidinium class of coupling reagents.[1] While it has historically been used as a precursor for the synthesis of other well-known uronium/guanidinium reagents like HBTU and HCTU, its direct application as a coupling agent has gained significant traction for its distinct advantages.[2][3]

Unlike many of its more complex counterparts, the power of TCFH lies in its straightforward and tunable activation of carboxylic acids. The core of its utility is the generation of highly reactive acylating intermediates in situ. The specific nature of this intermediate, and thus the reactivity and selectivity of the entire coupling process, can be intelligently controlled through the choice of a key reaction parameter: the base. This guide will dissect the two primary mechanistic pathways dictated by this choice.

The Core Mechanism: A Tale of Two Pathways

The activation of a carboxylic acid by TCFH is not a monolithic process. It proceeds through a Vilsmeier-type intermediate, but the final, active acylating species is critically dependent on the Lewis basicity of the amine base employed.[1] This dichotomy is the key to mastering TCFH as a versatile tool.

Pathway A: The Weakly Lewis Basic Amine Route (e.g., DIPEA)

When a sterically hindered, weakly Lewis basic amine such as N,N-diisopropylethylamine (DIPEA) is used, the reaction proceeds through the formation of a highly reactive acyl chloride or, potentially, a symmetric anhydride.[1]

-

Initial Activation: The carboxylate, formed by deprotonation of the carboxylic acid by DIPEA, attacks the electrophilic carbon of TCFH.

-

Intermediate Formation: This attack displaces the chloride ion, forming an unstable acyl-oxy-tetramethylformamidinium intermediate.

-

Generation of the Active Species: The chloride ion, now present in the reaction mixture, can attack the carbonyl carbon of the intermediate. This collapses the intermediate, releasing the exceptionally stable byproduct, tetramethylurea (TMU), and generating the acyl chloride. Alternatively, a second equivalent of the carboxylate can attack the intermediate to form a symmetric anhydride.

This pathway provides a potent acylating agent, but the generation of HCl (in the case of the acid chloride) can increase the risk of epimerization for stereochemically labile substrates.

Pathway B: The Strongly Lewis Basic Amine Route (e.g., NMI)

A more nuanced and often advantageous pathway is accessed by using a strongly Lewis basic, yet weakly Brønsted basic, amine like N-methylimidazole (NMI).[1][4] This combination allows for the in situ generation of a highly reactive N-acyl imidazolium ion.[4][5]

-

Initial Activation: As in Pathway A, the carboxylate attacks TCFH to form the acyl-oxy-tetramethylformamidinium intermediate.

-

Interception by NMI: Before the chloride ion can attack, the highly nucleophilic NMI intercepts the intermediate.

-

Generation of the N-Acyl Imidazolium: NMI attacks the carbonyl carbon, leading to the release of tetramethylurea and the formation of the N-acyl imidazolium ion. This species is intensely electrophilic and highly effective for coupling even hindered acids and poorly nucleophilic amines.[4][6]

The key advantage of this pathway is that the reaction occurs under effectively neutral conditions. The low Brønsted basicity of NMI (pKa of its conjugate acid is ~7) minimizes the risk of epimerization of sensitive stereocenters, a critical consideration in peptide and pharmaceutical synthesis.[1][4]

Figure 1: Dual mechanistic pathways of TCFH activation.

Experimental Protocol: A Self-Validating System for Challenging Couplings

This protocol describes a general procedure for the TCFH/NMI-mediated coupling of a hindered carboxylic acid and a poorly nucleophilic amine in solution phase. The logic is to maximize reactivity while ensuring stereochemical integrity and simplifying purification.

Materials

-

Carboxylic Acid (1.0 equiv)

-

Amine (1.1 equiv)

-

TCFH (1.2 equiv)

-

N-methylimidazole (NMI) (2.2 equiv)

-

Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

-

Saturated aq. NaHCO₃, 1M aq. HCl, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology

-

Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

-

Causality: Combining the coupling partners first ensures that the highly reactive acylating species is generated in the presence of the nucleophile, minimizing potential side reactions or degradation.

-

-

Solvent Addition: Dissolve the substrates in anhydrous acetonitrile (or DCM) to a typical concentration of 0.1-0.5 M. Stir until fully dissolved.

-

Causality: Acetonitrile is a preferred solvent due to its polarity and ability to dissolve a wide range of substrates and reagents.[1] Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediates.

-

-

Base Addition: Add N-methylimidazole (2.2 equiv) to the solution and stir for 2-3 minutes.

-

Causality: NMI acts as both the Lewis base to generate the N-acyl imidazolium and a Brønsted base to neutralize the proton released from the carboxylic acid and any HCl formed. A slight excess ensures the reaction medium remains neutral, suppressing racemization.[4]

-

-

Initiation of Coupling: Add TCFH (1.2 equiv) to the reaction mixture in one portion.

-

Causality: Adding the coupling reagent last (or "TCFH-last") is a key operational benefit.[4] It allows for the immediate formation of the active species in the presence of all necessary components, leading to rapid reaction rates. An excess of TCFH ensures complete activation of the carboxylic acid.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to a few hours.[4]

-

Causality: Monitoring is the core of a self-validating system. It prevents unnecessarily long reaction times which could lead to side product formation and provides clear data on reaction completion.

-

-

Aqueous Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1M aq. HCl, saturated aq. NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography if necessary.

Figure 2: Experimental workflow for TCFH/NMI mediated coupling.

Comparative Performance Analysis

TCFH's value is best understood in comparison to other industry-standard reagents. While reagents like HATU are exceptionally potent, their cost, safety profile (potential explosivity of HOBt derivatives), and byproducts can be drawbacks, especially at scale.[4][7]

| Feature | TCFH | HATU | HBTU | BOP |

| Reagent Type | Formamidinium Salt | Aminium/Uronium Salt | Aminium/Uronium Salt | Phosphonium Salt |

| Activating Moiety | Acyl Chloride or N-Acyl Imidazolium (Base Dependent) | O-(7-Azabenzotriazol-1-yl) (OAt) | O-(Benzotriazol-1-yl) (OBt) | O-(Benzotriazol-1-yl) (OBt) |

| Relative Reactivity | High to Very High | Very High[8] | High[8] | Moderate[8] |

| Racemization Risk | Very Low (with NMI)[1][4] | Very Low[8] | Minimal[8] | Potential[8] |

| Key Side Reaction | Minimal | Guanidinylation (less than HBTU) | Guanidinylation of N-terminus[8] | Forms carcinogenic HMPA[8] |

| Byproduct Profile | Tetramethylurea (water-soluble) | HOAt derivatives | HOBt derivatives | HMPA (carcinogenic, difficult to remove) |

| Cost-Effectiveness | High (Economical)[4] | Low (Expensive)[4] | Moderate | Moderate |

| Safety Profile | Non-sensitizing[9], avoids explosive additives | Based on potentially explosive HOAt[7] | Based on potentially explosive HOBt[7] | Generates HMPA |

Key Insights from the Field:

-

For Hindered Systems: The TCFH-NMI combination often outperforms even HATU for extremely hindered carboxylic acids or poorly nucleophilic anilines, where the sheer electrophilicity of the N-acyl imidazolium intermediate is paramount.[2][4][7]

-

Process Safety & Scalability: The avoidance of potentially explosive benzotriazole additives makes TCFH a more attractive option from a process safety perspective.[4] Furthermore, the low cost and the ease of purification due to water-soluble byproducts make it highly suitable for large-scale synthesis.[4]

-

Green Chemistry: TCFH is considered a relatively "green" coupling reagent due to its high efficiency and the benign nature of its primary byproduct.[3][9]

Conclusion: A Versatile and Practical Tool for the Modern Chemist

TCFH is more than just another coupling reagent; it is a versatile platform for amide bond formation. Its true strength lies in its predictable and tunable mechanism, which allows the synthetic chemist to dial in the required level of reactivity while maintaining control over stereochemistry. The TCFH-NMI system, in particular, provides a powerful, cost-effective, and scalable method for accessing highly reactive N-acyl imidazolium intermediates under mild conditions, solving many of the challenges associated with hindered or epimerization-prone couplings. By understanding the core mechanistic principles outlined in this guide, researchers and drug development professionals can leverage TCFH to its full potential, streamlining synthetic routes and enabling the construction of complex molecular architectures with greater efficiency and safety.

References

- 1. TCFH - Wikipedia [en.wikipedia.org]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. TCFH - a powerful condensation reagent [en.highfine.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. TCHF - Enamine [enamine.net]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]

Physical and chemical properties of TCFH

An In-depth Technical Guide to Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate (TCFH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, commonly abbreviated as TCFH, is a versatile and efficient electrophilic coupling reagent widely employed in organic synthesis. Primarily recognized for its role in activating carboxylic acids, TCFH facilitates the formation of amide and ester bonds, even in challenging cases involving sterically hindered substrates or poorly nucleophilic amines.[1] Its utility extends to the synthesis of thioesters, ketones, and as a precursor for other complex uronium and guanidinium salts like HATU and TFFH.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of TCFH, detailed experimental protocols for its synthesis and application, and a mechanistic exploration of its function in modern organic chemistry.

Physical and Chemical Properties

TCFH is a white crystalline solid that is stable under recommended storage conditions. While it is not reported to be a skin irritant, it is a potent eye irritant.[2] A significant advantage in process chemistry is its low potential for sensitization compared to other common coupling reagents.[2] The primary byproduct of its reactions, tetramethylurea, is highly water-soluble, which greatly simplifies product isolation and purification.

Quantitative Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate | [2] |

| Synonyms | N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate | [2] |

| CAS Number | 94790-35-9, 207915-99-9 (deleted) | [2] |

| Molecular Formula | C₅H₁₂ClF₆N₂P | [2] |

| Molar Mass | 280.58 g·mol⁻¹ | [2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 100–101 °C (Other sources report ranges up to 112 °C) | [2] |

| Solubility (Qualitative) | Soluble in acetonitrile (MeCN), dichloromethane (DCM). Poorly soluble in toluene. Byproducts are water-soluble. | [2] |

| Storage Temperature | 2–8 °C, under inert gas |

Spectral Data

Detailed spectral assignments for TCFH are not fully reported in the literature. However, the following data has been noted:

| Spectrum | Data | Reference(s) |

| ¹H-NMR | A signal for the methyl protons has been reported at δ = 3.32 ppm (singlet) when measured in CD₃OD at 250 MHz. | |

| ³¹P-NMR | The hexafluorophosphate ([PF₆]⁻) anion typically exhibits a septet centered around δ = -144 ppm due to coupling with the six fluorine atoms. The specific spectrum for TCFH is not detailed. | [4] |

| FT-IR | While a full spectrum for TCFH is not available, IR spectroscopy is used to monitor reactions involving TCFH by observing the disappearance of the carboxylic acid O-H stretch and the appearance of new carbonyl stretches corresponding to the activated intermediate (e.g., anhydride at ~1813 cm⁻¹) and the final product. | [5] |

| Mass Spec | Fragmentation patterns for TCFH are not detailed in the available literature. |

Mechanism of Action: Carboxylic Acid Activation

TCFH functions by activating a carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic. The precise nature of the activated intermediate is dependent on the base and solvent system employed. This tunability allows for fine-tuning of the reaction's reactivity and conditions.[1]

Pathway with Weakly Lewis Basic Amines (e.g., DIPEA)

When a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA) is used as the base, TCFH reacts with the carboxylic acid to form a highly reactive acyl chloride or a symmetric anhydride as the active acylating agent. These intermediates are then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester.[2]

Caption: Carboxylic acid activation pathway using TCFH with DIPEA.

Pathway with Strongly Lewis Basic Amines (e.g., NMI)

The use of a strongly Lewis basic amine, notably N-methylimidazole (NMI), offers unique advantages, particularly for challenging couplings.[6] In this system, TCFH and NMI react with the carboxylic acid to generate a highly electrophilic N-acyl imidazolium (NAI) ion in situ.[6] These NAI intermediates are extremely reactive towards a wide range of nucleophiles, including hindered and electron-deficient amines, often proceeding with minimal epimerization of adjacent stereocenters.[2]

Caption: In situ formation of N-acyl imidazolium (NAI) using TCFH and NMI.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of TCFH and its application in amide and ester formation.

Synthesis of TCFH from Tetramethylurea

This protocol describes the preparation of TCFH via the chlorination of tetramethylurea followed by a salt metathesis reaction with potassium hexafluorophosphate.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of TCFH.

Procedure:

-

A 20% solution of oxalyl chloride in toluene is added dropwise under anhydrous conditions to a solution of tetramethylurea in toluene.

-

The reaction mixture is heated to reflux for 2 hours.

-

After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the intermediate salt.

-

The precipitate is collected by filtration and washed three times with anhydrous diethyl ether.

-

The resulting highly hygroscopic material is immediately dissolved in dichloromethane.

-

A saturated aqueous solution of potassium hexafluorophosphate (KPF₆) is added to the dichloromethane solution with continuous stirring for 10-15 minutes.

-

The organic phase is separated, washed with water, and dried over magnesium sulfate (MgSO₄).

-

The solvent is removed under reduced pressure to yield TCFH as a colorless solid.

Amide Bond Formation using TCFH-NMI System

This robust and reproducible protocol is suitable for a wide range of substrates and proceeds under mild, ambient conditions. It is particularly effective for coupling biorenewable acids with piperazine derivatives.

Procedure:

-

In a suitable reaction vial, combine the carboxylic acid (1.0 equiv), the amine (1.0 equiv), acetonitrile (approx. 1.1 mL per 1 mmol of carboxylic acid), and N-methylimidazole (NMI, 2.1 equiv).

-

Stir the mixture to achieve a homogeneous solution at room temperature.

-

Add TCFH (1.1 equiv) to the solution in a single portion.

-

Continue stirring the reaction at room temperature for 30-60 minutes.

-

Upon completion, add water (approx. 3.4 mL per 1 mmol of carboxylic acid) to the reaction mixture.

-

Cool the mixture in an ice bath for 10-15 minutes to induce crystallization of the amide product.

-

Isolate the crystalline product by suction filtration and air-dry.

Ester Bond Formation using TCFH-Pyridine System

This method is effective for the esterification of various alcohols, including those that are less nucleophilic. The use of pyridine as a base in dichloromethane is key to achieving high yields and selectivity.[7]

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.0-1.2 equiv) in dichloromethane (DCM), add pyridine (3.0-4.0 equiv).

-

Stir the mixture at room temperature.

-

Add TCFH (1.2 equiv) to the solution.

-

Allow the reaction to stir at room temperature until completion (monitoring by TLC or LC-MS is recommended, typically a few hours).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Safety and Handling

TCFH is a potent eye irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves.[2] While it has low sensitization potential, it is recommended to handle the solid in a well-ventilated area or fume hood.[2] The major byproduct, tetramethylurea, has demonstrated teratogenic activity in animal studies, and appropriate waste disposal procedures should be followed.[2] TCFH is moisture-sensitive and should be stored at 2-8 °C under an inert atmosphere.[8]

Conclusion

TCFH is a powerful and adaptable coupling reagent with significant applications in pharmaceutical and chemical synthesis. Its ability to function under various conditions, particularly the mild and highly efficient TCFH-NMI system, makes it an invaluable tool for the construction of amide and ester bonds in complex molecules. The straightforward reaction protocols, ease of byproduct removal, and favorable safety profile relative to other coupling agents position TCFH as a preferred choice for both small-scale research and large-scale manufacturing processes.[6]

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. TCFH - Wikipedia [en.wikipedia.org]

- 3. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | C5H12ClF6N2P | CID 10989639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. uro.hmc.edu [uro.hmc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]

- 8. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | 94790-35-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly known as TCFH, is a versatile and efficient coupling reagent widely utilized in organic synthesis. Its primary application lies in the formation of amide bonds, a critical step in peptide synthesis and the development of numerous pharmaceutical agents. This guide provides a comprehensive overview of TCFH, including its chemical and physical properties, a detailed synthesis protocol, and its mechanism of action. Special emphasis is placed on its application in amide and ester bond formation, with quantitative data on reaction yields and detailed experimental protocols. Furthermore, this document offers a comparative analysis of TCFH with other common coupling reagents and outlines its safety profile.

Introduction

The formation of amide and ester bonds is a cornerstone of modern organic and medicinal chemistry. The development of efficient and reliable coupling reagents is paramount for the synthesis of complex molecules, including peptides, peptidomimetics, and other biologically active compounds. This compound (TCFH) has emerged as a powerful tool in this context, offering high reactivity, mild reaction conditions, and often superior performance compared to traditional coupling agents, especially in challenging cases involving sterically hindered substrates or those prone to racemization.[1][2]

Chemical and Physical Properties

TCFH is a white crystalline solid that is soluble in many common organic solvents.[3] Its stability and ease of handling make it a practical choice for a variety of laboratory settings.

Table 1: Physical and Chemical Properties of TCFH

| Property | Value | Reference |

| CAS Number | 94790-35-9 | [3] |

| Deleted CAS Number | 207915-99-9 | [3] |

| Molecular Formula | C₅H₁₂ClF₆N₂P | [3] |

| Molar Mass | 280.58 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 100-101 °C | [3] |

| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | [3] |

Spectroscopic Data:

-

¹H NMR (CD₃OD, 250 MHz): δ = 3.32 (s, 12H, N(CH₃)₂)

Synthesis of this compound (TCFH)

TCFH can be synthesized from tetramethylurea and a chlorinating agent, followed by an anion exchange.

Experimental Protocol

A detailed two-step synthesis protocol is as follows:

Step 1: Synthesis of N,N,N',N'-Tetramethylchloroformamidinium chloride

-

To a solution of tetramethylurea (0.05 mol) in toluene, a 20% solution of oxalyl chloride (0.07 mol) in toluene is added dropwise under anhydrous conditions.

-

The reaction mixture is refluxed for 2 hours.

-

After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the product.

-

The precipitated salt is filtered and washed with anhydrous diethyl ether. The resulting N,N,N',N'-tetramethylchloroformamidinium chloride is highly hygroscopic and should be used immediately in the next step.

Step 2: Anion Exchange to form TCFH

-

The crude N,N,N',N'-tetramethylchloroformamidinium chloride is dissolved in dichloromethane.

-

A saturated aqueous solution of potassium hexafluorophosphate (KPF₆, 0.08 mol) is added, and the mixture is stirred vigorously for 10-15 minutes.

-

The organic layer is separated, washed with water, and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield TCFH as a colorless solid.

Mechanism of Action

TCFH functions by activating the carboxyl group of a carboxylic acid, rendering it susceptible to nucleophilic attack. The nature of the activated intermediate can be tuned by the choice of base.

-

With a weak Lewis basic amine (e.g., DIPEA): TCFH facilitates the formation of an acid chloride or an anhydride as the active acylating agent.[2]

-

With a strongly Lewis basic amine (e.g., N-methylimidazole, NMI): TCFH reacts with NMI to form a highly reactive N-acyl imidazolium ion in situ.[2] This intermediate is particularly effective for challenging couplings, minimizing epimerization of adjacent stereocenters.[2]

Signaling Pathway Diagrams

Applications in Organic Synthesis

Amide Bond Formation and Peptide Synthesis

TCFH is highly effective for the synthesis of amides, including the coupling of amino acids in peptide synthesis. The TCFH/NMI system is particularly advantageous for coupling sterically hindered carboxylic acids with poorly nucleophilic amines, often providing high yields where other reagents fail.[1]

Table 2: Selected Examples of Amide Bond Formation using TCFH/NMI

| Carboxylic Acid | Amine | Product | Yield (%) | Reference |

| 2-Furoic acid | N-Boc-piperazine | (furan-2-yl)(4-(tert-butoxycarbonyl)piperazin-1-yl)methanone | 71 (average) | [4] |

| 2-Furoic acid | 1-(Pyrimidin-2-yl)piperazine | (furan-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | 57 (average) | [4] |

| Z-Gly-Phe-OH | H-Val-OMe | Z-Gly-Phe-Val-OMe | High | |

| Boc-Aib-OH | H-Aib-OMe | Boc-Aib-Aib-OMe | 92 |

Esterification

TCFH can also be employed for the synthesis of esters from carboxylic acids and alcohols. The choice of base and solvent can influence the reaction efficiency.

Table 3: Selected Examples of Esterification using TCFH

| Carboxylic Acid | Alcohol | Base | Solvent | Yield (%) | Reference |

| (S)-2-Phenylpropionic acid | Phenol | Pyridine | DCM | High | [5] |

| (S)-2-Phenylpropionic acid | Benzyl alcohol | Pyridine | DCM | High | [5] |

| Boc-Phe-OH | Benzyl alcohol | NMI | CH₂Cl₂ | 84 | |

| Fmoc-Ala-OH | 4-Nitrobenzyl alcohol | NMI | CH₂Cl₂ | 91 |

Experimental Protocols

-

In a reaction vial, combine the carboxylic acid (1.0 equiv), the amine (1.0 equiv), acetonitrile (to achieve a concentration of ~0.5 M), and N-methylimidazole (2.1 equiv).

-

Add TCFH (1.1 equiv) in a single portion.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Cool the mixture in an ice bath for 10 minutes.

-

Isolate the product by suction filtration and air-dry.

-

To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in dichloromethane, add pyridine (3.1 equiv).

-

Add TCFH (1.2 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Comparison with Other Coupling Reagents

TCFH, particularly in combination with NMI, often shows superior performance compared to other common coupling reagents like HATU, HBTU, and PyBrOP, especially in terms of reaction rate, yield, and suppression of epimerization.[1]

Table 4: Comparison of TCFH/NMI with Other Coupling Reagents for the coupling of (S)-phenylpropionic acid with an aniline derivative

| Coupling Reagent | Base | Conversion (%) | Enantiomeric Ratio (er) |

| TCFH | NMI | >99 | >99.9:0.1 |

| BEP | DIPEA | >99 | 89:11 |

| PyBrOP | DIPEA | >99 | 91:9 |

| DMTMM | NMM | 93 | 92:8 |

| HATU | DIPEA | 10 | - |

Safety and Handling

TCFH is an irritant to the eyes, skin, and respiratory system.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It is recommended to work in a well-ventilated fume hood. The major byproduct of reactions involving TCFH is tetramethylurea, which has known teratogenic effects in animal studies.[3]

Conclusion

This compound (TCFH) is a highly effective and versatile coupling reagent for the synthesis of amides and esters. Its ease of use, mild reaction conditions, and high efficiency, particularly when paired with N-methylimidazole for challenging couplings, make it an invaluable tool for researchers and professionals in drug discovery and development. The ability to tune its reactivity by the choice of base provides a flexible platform for a wide range of synthetic applications. Proper safety precautions should be observed during its handling and use.

References

TCFH Reagent: A Technical Guide to its History, Synthesis, and Application

Abstract

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has evolved from an intermediate in the synthesis of other coupling reagents to a highly versatile and efficient standalone reagent for amide and ester bond formation. This technical guide provides an in-depth overview of TCFH, covering its discovery, synthesis, and dual-pathway mechanism of action. A key focus is the combination of TCFH with N-methylimidazole (NMI), which generates highly reactive N-acyl imidazolium intermediates capable of mediating challenging coupling reactions. This guide includes detailed experimental protocols, comparative performance data against other common coupling reagents, and workflow diagrams to provide researchers, chemists, and drug development professionals with a comprehensive resource for utilizing TCFH in their synthetic endeavors.

Introduction: The Evolution of a Versatile Coupling Reagent

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. While initially recognized as a stable precursor for other prominent coupling reagents, TCFH has emerged as a powerful tool in its own right, particularly for challenging transformations involving sterically hindered acids or poorly nucleophilic amines.

Initial Discovery and Role as a Precursor

Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TCFH) was first described as a key intermediate for the synthesis of other widely used uronium and phosphonium salt coupling reagents.[1] It serves as the foundational building block for reagents such as:

-

HBTU: N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide

-

TFFH: Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate[1]

-

HCTU: 1-[Bis(dimethylamino)methylen]-5-chlorobenzotriazolium 3-oxide hexafluorophosphate[1]

-

HOTU: O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium hexafluorophosphate[1]

Its utility was originally confined to being a stable, solid starting material for these more complex molecules.[1]

Emergence as a Standalone Reagent: The TCFH-NMI System

A significant advancement in the application of TCFH came from the discovery that, when paired with the strongly Lewis basic amine N-methylimidazole (NMI), it becomes a highly effective system for amide bond formation.[2] This combination facilitates the in situ generation of highly reactive N-acyl imidazolium (NAI) ions.[2][3] These intermediates are powerful electrophiles that can react efficiently with a broad range of nucleophiles, including hindered and electron-deficient amines, under mild conditions.[3] This TCFH-NMI system offers high reactivity, often comparable to that of acid chlorides, but with the operational simplicity of modern uronium reagents, making it a valuable method for difficult couplings where other reagents may fail.[2][4]

Synthesis of TCFH

TCFH is commercially available but can also be prepared in the laboratory from tetramethylurea.[3] The synthesis is a two-step process involving the formation of a Vilsmeier-type intermediate followed by a salt metathesis reaction.

Synthetic Pathway

The synthesis begins with the reaction of tetramethylurea with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the hygroscopic chloro-N,N,N',N'-tetramethylformamidinium chloride. This intermediate is typically not isolated but is immediately subjected to a salt metathesis reaction with potassium or sodium hexafluorophosphate to yield the more stable, crystalline TCFH.

Detailed Experimental Protocol for TCFH Synthesis

This protocol is adapted from a procedure for the synthesis of TFFH, where TCFH is a key intermediate.[5]

-

Chlorination: A 20% solution of oxalyl chloride in toluene is added dropwise under anhydrous conditions to a solution of tetramethylurea in toluene. The reaction mixture is heated to reflux for 2 hours.

-

Precipitation: After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the intermediate salt. The solid is quickly filtered and washed with anhydrous diethyl ether.

-

Salt Metathesis: The highly hygroscopic material is immediately dissolved in dichloromethane. A saturated aqueous solution of potassium hexafluorophosphate (KPF₆) is added, and the biphasic mixture is stirred vigorously for 10-15 minutes.

-

Isolation: The organic phase is separated, washed with water, and dried over magnesium sulfate (MgSO₄). The solvent is removed under reduced pressure to yield TCFH as a colorless solid.[5]

Mechanism of Action: Dual Activation Pathways

The mechanism by which TCFH activates a carboxylic acid is critically dependent on the choice of base used in the reaction. This provides synthetic flexibility, allowing the user to tune the reactivity of the system.

Formation of Acid Chlorides/Anhydrides (with Weakly Basic Amines)

When TCFH is used with a weakly Lewis basic, sterically hindered amine such as N,N-diisopropylethylamine (DIPEA), the reaction proceeds through the formation of an acid chloride or, in some cases, an anhydride as the active acylating agent.[3] This pathway is effective for many standard couplings.

In Situ Generation of N-Acyl Imidazoliums (with NMI)

The use of a strongly Lewis basic amine, N-methylimidazole (NMI), fundamentally alters the reaction pathway.[3] TCFH first reacts with NMI to form a reactive adduct. This adduct then reacts with the carboxylic acid to generate a highly electrophilic N-acyl imidazolium (NAI) ion.[2][6] This NAI intermediate is highly susceptible to nucleophilic attack by the amine, driving the reaction to completion even with challenging substrates. The released NMI also serves as the Brønsted base to neutralize the proton generated during C-N bond formation.[2]

Performance and Comparative Data

The TCFH-NMI system has demonstrated superior performance in many cases, especially in difficult amide bond formations where other reagents show low conversion or significant side reactions, such as epimerization.

Comparative Performance Against Other Reagents

In a challenging coupling of a hindered carboxylic acid with a poorly nucleophilic aniline, the TCFH-NMI system provided significantly higher conversion compared to several other common coupling reagents.[2]

| Reagent | Base | Conversion (%)[2] | Epimerization (%)[2] |

| TCFH | NMI | >99 | <1 |

| HATU | DIPEA | 2.6 | >99:1 (L:D) |

| TFFH | NMI | 78 | <1 |

| BEP | DIPEA | 2.9 | >99:1 (L:D) |

| PyBrOP | DIPEA | 99 | 9 |

| DMTMM | N/A | 99 | 10 |

Efficacy in Challenging Couplings

The TCFH-NMI combination has proven effective for a wide range of substrates, including those prone to epimerization and those involving poorly reactive amines. The high reactivity of the N-acyl imidazolium intermediate drives these difficult reactions to completion, often with high yields and excellent stereochemical fidelity.[2]

| Carboxylic Acid | Amine | Product Yield (%) |

| Z-Val-OH | H-Phe-OMe | 95[2] |

| Z-Cys(Bzl)-OH | H-Gly-OEt | 95[2] |

| Boc-Aib-OH | H-Phe-OMe | 92[2] |

| 2-Furoic Acid | N-Boc-piperazine | 71 (average)[7] |

| 2-Furoic Acid | 1-(2-Pyrimidyl)piperazine | 57 (average)[7] |

Experimental Protocols for Amide Bond Formation

The following protocols provide a general workflow for using the TCFH-NMI system for a typical amide coupling reaction.

General Protocol for TCFH-NMI Mediated Amide Coupling

This protocol is adapted from the Journal of Chemical Education.[7][8]

-

Reagent Combination: In a suitable reaction vial, combine the carboxylic acid (1.0 equiv), the amine (1.0 equiv), acetonitrile (to a concentration of approx. 0.9 M), and N-methylimidazole (2.1 equiv).

-

Initiation: Add TCFH (1.1 equiv) to the stirred mixture in a single portion at room temperature.

-

Reaction: Stir the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by standard techniques such as TLC or LC-MS.

-

Workup and Isolation: Upon completion, add water (approx. 3 volumes relative to acetonitrile) to the reaction mixture. This step precipitates the amide product while the water-soluble byproducts (tetramethylurea and N-methylimidazolium hydrochloride) remain in the aqueous phase.[2]

-

Purification: Cool the mixture in an ice bath for 10-15 minutes to maximize crystallization. Isolate the solid product by suction filtration, wash with cold water, and air-dry.[7][8]

Advantages and Applications

The TCFH reagent, particularly when used with NMI, offers several distinct advantages that make it an attractive choice for modern organic synthesis.

-

High Reactivity: Enables the coupling of challenging substrates, including sterically hindered carboxylic acids and poorly nucleophilic amines.[2]

-

Safety Profile: TCFH is not a skin sensitizer, in contrast to many carbodiimide reagents (like EDC) and other uronium salts (like HBTU and HATU).[7] However, the main byproduct, tetramethylurea, has demonstrated teratogenic activity and should be handled appropriately.[3]

-

Mild Conditions: Reactions proceed smoothly at room temperature without the need for an inert atmosphere or anhydrous solvents.[7][8]

-

Simplified Workup: The byproducts of the TCFH-NMI reaction are highly water-soluble, allowing for simple product isolation via precipitation and filtration, often avoiding the need for column chromatography.[2][7]

-

Cost-Effectiveness: The low cost and ready availability of TCFH make it a practical choice for both small-scale and large-scale synthesis.[2]

-

Broad Applications: TCFH is widely used in peptide synthesis, the preparation of active pharmaceutical ingredients (APIs), and general organic synthesis.[2][9] It has also been adapted for ester and thioester formation.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TCFH - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. TCFH–NMI: Direct Access to N -Acyl Imidazoliums for Challenging Amide Bond Formations: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

The Role of TCFH in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has emerged as a powerful and versatile reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its applications, mechanisms, and practical considerations. TCFH is particularly valued for its efficacy in forming amide and ester linkages, even with sterically hindered and electronically challenging substrates.[1] Its utility extends to peptide synthesis, macrolactamization, and the synthesis of complex natural products and active pharmaceutical ingredients (APIs). A key advantage of TCFH is its ability to be modulated by the choice of base, allowing for different modes of carboxylic acid activation. This guide will delve into detailed experimental protocols, present quantitative data comparing TCFH to other common coupling reagents, and provide visual representations of its mechanistic pathways and experimental workflows to aid in its practical application.

Introduction to TCFH

This compound, or TCFH, is a salt with the chemical formula C₅H₁₂ClF₆N₂P and a molar mass of 280.58 g/mol .[2] It is a white, crystalline, and stable solid that has gained prominence as a go-to coupling reagent.[3] TCFH is also a key intermediate in the synthesis of other widely used uronium and guanidinium-based coupling reagents, such as HBTU and TFFH.[4][5]

Key Properties of TCFH:

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClF₆N₂P | [2] |

| Molar Mass | 280.58 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 100–101 °C | [2] |

| Primary Application | Amide and Ester Synthesis | [3] |

Mechanism of Action

The versatility of TCFH stems from its ability to activate carboxylic acids through several distinct pathways, largely dictated by the choice of base. This allows chemists to fine-tune the reactivity to suit the specific needs of the substrates.

Activation with Weakly Lewis Basic Amines (e.g., DIPEA)

When TCFH is used in conjunction with a weakly Lewis basic amine like N,N-diisopropylethylamine (DIPEA), it facilitates the in situ formation of a highly reactive acyl chloride or a symmetric anhydride. These intermediates are potent acylating agents that readily react with nucleophiles such as amines or alcohols to form the desired amide or ester bond.[2]

Caption: TCFH activation with a weak base like DIPEA.

Activation with N-Methylimidazole (NMI)

A particularly powerful combination is TCFH with N-methylimidazole (NMI). NMI acts as both a Brønsted and a Lewis base, leading to the in situ formation of a highly electrophilic N-acyl imidazolium (NAI) ion.[2][4] These intermediates are exceptionally reactive, enabling the acylation of even poorly nucleophilic amines and sterically hindered alcohols.[4] This method is often preferred for challenging couplings and for minimizing epimerization of stereogenic centers.[4] A significant advantage of this system is that the byproducts are highly water-soluble, greatly simplifying the reaction workup and product isolation.[4]

Caption: TCFH activation with N-methylimidazole (NMI).

Applications and Performance

Amide Bond Formation

The primary application of TCFH is in the formation of amide bonds, a cornerstone of peptide synthesis and pharmaceutical chemistry.[3][6] It has proven particularly effective in cases where other coupling reagents fail, such as with sterically hindered carboxylic acids or poorly nucleophilic amines.[1] For example, in the synthesis of the pan-RAF inhibitor Belvarafenib, TCFH was identified as the optimal coupling reagent for a challenging final coupling step.[1]

Ester and Thioester Synthesis

TCFH is also a highly effective reagent for the synthesis of esters and thioesters.[2][3] The TCFH-NMI system can be used for mild esterification, and by adjusting the base to pyridine, the formation of esters from even hindered alcohols can be improved.[6] For thioesterification, pre-activation of the carboxylic acid with TCFH-NMI before the addition of the thiol is necessary to prevent side reactions.[2]

Performance Comparison

Quantitative data demonstrates the efficacy of TCFH, often outperforming other common coupling reagents, especially in challenging cases.

Table 1: Comparison of Coupling Reagents in Challenging Amide Synthesis

| Coupling Reagent | Substrates | Base | Solvent | Time (h) | Yield (%) | Epimerization (%) | Reference |

| TCFH/NMI | α-methyl phenylacetic acid + 4-aminobenzonitrile | NMI | MeCN | <0.5 | 93 | <1 | [4] |

| HATU | α-methyl phenylacetic acid + 4-aminobenzonitrile | DIPEA | DMF | 2 | 75 | - | [4] |

| PyBrOP | α-methyl phenylacetic acid + 4-aminobenzonitrile | DIPEA | DMF | 2 | 85 | 9 | [4] |

| TCFH | Fmoc-Aib-OH + H-Aib-OMe | DIPEA | DMF | <0.5 | 92 | - | [4] |

| COMU | 6-amino-2-cyanobenzothiazole + Fmoc-amino acid | - | - | - | Traces | - | [4] |

| HATU | 6-amino-2-cyanobenzothiazole + Fmoc-amino acid | - | - | - | Traces | - | [4] |

| TCFH | 6-amino-2-cyanobenzothiazole + Fmoc-amino acid | - | - | - | ~100 | - | [4] |

Table 2: Performance in Mechanochemical Amide Synthesis

| Coupling Reagent | Substrates | Time (min) | Yield (%) | Reference |

| TCFH/K₂HPO₄ | Z-Phe-OH + Gly-OtBu | 10 | 97 | |

| COMU/K₂HPO₄ | Z-Phe-OH + Gly-OtBu | 20 | 96 | |

| TCFH/NMI | 2,4,6-trimethylbenzoic acid + 2,4,6-trimethylaniline | 90 | 92 |

Experimental Protocols

Synthesis of TCFH

TCFH can be synthesized from tetramethylurea and a chlorinating agent like oxalyl chloride, followed by a salt metathesis with potassium hexafluorophosphate (KPF₆).[2]

Procedure:

-

A 20% solution of oxalyl chloride in toluene is added dropwise under anhydrous conditions to a solution of tetramethylurea in toluene.

-

The reaction mixture is refluxed for 2 hours.

-

Anhydrous diethyl ether is added with vigorous stirring to precipitate the intermediate salt.

-

The hygroscopic salt is filtered, washed with anhydrous diethyl ether, and immediately dissolved in dichloromethane.

-

A saturated aqueous solution of KPF₆ is added, and the mixture is stirred for 10-15 minutes.

-

The organic phase is separated, washed with water, dried over MgSO₄, and the solvent is removed under reduced pressure to yield TCFH as a colorless solid.

General Protocol for Amide Synthesis using TCFH-NMI

This protocol is adapted from a procedure for the synthesis of medicinally relevant amides.[7]

Procedure:

-

In a reaction vessel, combine the carboxylic acid (1.0 equiv.), the amine (1.0 equiv.), acetonitrile (approx. 10 mL/g of carboxylic acid), and N-methylimidazole (2.1 equiv.).

-

Add TCFH (1.1 equiv.) in a single portion.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Upon completion, add water (approx. 3 times the volume of acetonitrile) to precipitate the product.

-

Cool the mixture in an ice bath for 10 minutes.

-

Isolate the crystalline product by suction filtration and air-dry.

Caption: Experimental workflow for TCFH-NMI mediated amidation.

General Protocol for Esterification using TCFH-Pyridine

For less nucleophilic alcohols, pyridine in dichloromethane often provides better yields than NMI in acetonitrile.[6]

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv.) and alcohol (1.2 equiv.) in dichloromethane (DCM), add pyridine (3.1 equiv.).

-

Add TCFH (1.1 equiv.) and stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using TCFH

While specific protocols for TCFH in automated synthesizers are less common than for HATU or HBTU, it can be readily adapted for manual or semi-automated SPPS. The general principle involves using TCFH in place of other coupling reagents in a standard Fmoc-SPPS cycle.

Fmoc-SPPS Coupling Cycle with TCFH:

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equiv.) with TCFH (3-5 equiv.) and a base such as DIPEA or collidine (6-10 equiv.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling completion with a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Safety and Handling

TCFH is a potent eye irritant and can cause skin and respiratory irritation.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. One of the major byproducts of TCFH-mediated reactions is tetramethylurea, which has demonstrated teratogenic activity in animal studies and should be handled with care.[2]

Conclusion

This compound (TCFH) is a highly efficient and versatile coupling reagent with a broad range of applications in modern organic synthesis. Its key strengths lie in its ability to mediate the formation of amide and ester bonds in challenging substrates, the tunability of its reactivity through the choice of base, and the operational simplicity offered by systems like TCFH-NMI, which produce water-soluble byproducts. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of TCFH's mechanisms and protocols provides a powerful tool for overcoming synthetic hurdles and efficiently constructing complex molecules.

References

- 1. Beyond Amide Bond Formation: TCFH as a Reagent for Esterification [organic-chemistry.org]

- 2. uro.hmc.edu [uro.hmc.edu]

- 3. acs.figshare.com [acs.figshare.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. peptide.com [peptide.com]

- 7. Total synthesis of piperazimycin A: a cytotoxic cyclic hexadepsipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of TCFH in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has emerged as a powerful and versatile reagent in synthetic chemistry, particularly for the formation of amide bonds in challenging contexts. Its applications extend beyond peptide synthesis to encompass a broad range of chemical transformations, including esterification and bioconjugation. This technical guide provides a comprehensive review of TCFH's applications, complete with quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging this efficient coupling agent.

Core Applications of TCFH

TCFH's primary utility lies in its ability to activate carboxylic acids, rendering them susceptible to nucleophilic attack. This property makes it an invaluable tool for several key synthetic operations:

-

Amide Bond Formation: TCFH is highly effective for the synthesis of amides, especially in cases involving sterically hindered carboxylic acids or poorly nucleophilic amines, where other coupling reagents may fail.[1] The combination of TCFH with N-methylimidazole (NMI) is particularly noteworthy for its ability to generate highly reactive N-acyl imidazolium intermediates in situ.[2][3] This system offers high yields and minimal epimerization, even with sensitive substrates.[2]

-

Peptide Synthesis: As a potent coupling reagent, TCFH finds extensive use in both solution-phase and solid-phase peptide synthesis (SPPS).[2][4] It promotes efficient peptide bond formation, contributing to higher purity of the final peptide chains.[5]

-

Esterification and Thioesterification: The reactivity of TCFH can be harnessed for the synthesis of esters and thioesters. By activating carboxylic acids, it facilitates their reaction with alcohols and thiols, providing a valuable method for accessing these functional groups.[6]

-

Bioconjugation: TCFH has been successfully employed in bioconjugation reactions, such as the preparation of ester prodrugs of therapeutic agents.[7][8] Its ability to function under mild conditions is advantageous when working with sensitive biomolecules.

-

Precursor to Other Coupling Reagents: TCFH also serves as a key intermediate in the synthesis of other widely used uronium and guanidinium-based coupling reagents, such as HBTU and TFFH.[1][9]

A significant advantage of using TCFH is that its major byproduct, tetramethylurea, is water-soluble, which often simplifies the purification of the desired product.[10] Furthermore, TCFH has been identified as a non-sensitizing reagent, offering a safer alternative to some traditional coupling agents.[1]

Mechanistic Pathways of Carboxylic Acid Activation

The mechanism of carboxylic acid activation by TCFH is dependent on the base employed in the reaction. Two primary pathways are recognized:

Formation of N-Acyl Imidazolium Ions with TCFH-NMI

When a strong Lewis basic amine like N-methylimidazole (NMI) is used, the reaction proceeds through the in situ formation of a highly reactive N-acyl imidazolium ion. This intermediate is a potent acylating agent that readily reacts with a wide range of nucleophiles.[1][2] This pathway is particularly effective in minimizing epimerization of chiral carboxylic acids.[2]

Caption: TCFH-NMI reaction pathway via an N-acyl imidazolium intermediate.

Formation of Acid Chlorides with Weaker Bases

In the presence of a weakly Lewis basic amine, such as N,N-diisopropylethylamine (DIPEA), TCFH can convert carboxylic acids into their corresponding acid chlorides or anhydrides in situ.[1] These activated species are also effective acylating agents.

Caption: TCFH reaction pathway with a weak base via an acid chloride intermediate.

Quantitative Performance Data

The efficacy of TCFH, particularly in combination with NMI, has been demonstrated to be superior to several other common coupling reagents in challenging amide bond formations. The following tables summarize comparative data from the literature.

Table 1: Comparison of Coupling Reagents for the Acylation of a Hindered Amine [9]

| Coupling Reagent | Base | Conversion (%) |

| TCFH | NMI | >95 |

| HATU | NMI | 2.7 |

| TFFH | NMI | 38.0 |

| BEP | NMI | 92.5 |

| PyBrOP | DIPEA | - |

| DMTMM | - | - |

| COMU | NMI | - |

Reaction conditions: α-methyl phenylacetic acid and 4-aminobenzonitrile.

Table 2: Comparison of Coupling Reagents in the Acylation of a Poorly Nucleophilic Aromatic Amine [9]

| Coupling Reagent | Yield (%) |

| TCFH | ~100 |

| COMU | Trace |

| HATU | Trace |

| TFFH | >50 |

Reaction: Acylation of 6-amino-2-cyanobenzothiazole.

Table 3: Epimerization in a Challenging Peptide Coupling [9]

| Coupling Reagent | Base | Epimerization (%) |

| TCFH | NMI | <1 |

| PyBrOP | DIPEA | 9 |